1-Methoxyficifolinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(6aR,11aR)-1-methoxy-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C26H30O5/c1-14(2)6-8-16-10-18-19-13-30-23-12-21(28)17(9-7-15(3)4)25(29-5)24(23)26(19)31-22(18)11-20(16)27/h6-7,10-12,19,26-28H,8-9,13H2,1-5H3/t19-,26+/m0/s1 |
InChI Key |
WIEKYGJSRGBBTQ-AFMDSPMNSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
Synonyms |
1-methoxyficifolinol |
Origin of Product |
United States |
Isolation, Characterization, and Natural Occurrence
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For 1-Methoxyficifolinol, both ¹H NMR and ¹³C NMR data have been instrumental in confirming its structure.
¹H NMR spectra of this compound typically reveal characteristic signals corresponding to its pterocarpan (B192222) skeleton, methoxy (B1213986) group, and two prenyl substituents karger.com. Signals indicative of the pterocarpan core include those for protons at positions H-6α, H-6β, H-6a, and H-11a karger.com. The presence of aromatic protons, a methoxy group (often appearing as a singlet around δ 3.80 ppm), and signals from the two prenyl moieties (including olefinic protons and methyl groups) are also observed karger.com. ¹³C NMR data further support the structural assignment by providing information on the carbon framework, including signals for aromatic carbons, oxygen-substituted methines, and methylene (B1212753) groups karger.comnih.gov.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the exact mass of a molecule, thereby allowing for the precise determination of its elemental composition bioanalysis-zone.comalgimed.comchromatographyonline.comyoutube.com. For this compound, HR-MS has confirmed its molecular formula as C₂₆H₃₀O₅ karger.comnih.govknapsackfamily.com. Electrospray ionization (ESI) typically yields a [M-H]⁻ peak at m/z 421 karger.com or a [M+Na]⁺ peak at m/z 463 awi.de. The computed molecular weight is approximately 422.5 g/mol nih.govknapsackfamily.comthegoodscentscompany.com. HRMS measurements provide an accurate mass that aligns with the proposed molecular formula, distinguishing it from compounds with similar nominal masses bioanalysis-zone.comchromatographyonline.com.
Natural Occurrence and Distribution within Glycyrrhiza Species
This compound has been identified in the roots of several species belonging to the Glycyrrhiza genus, commonly known as licorice.
Isolation from Glycyrrhiza uralensis
Glycyrrhiza uralensis (Chinese licorice) is a significant source from which this compound has been isolated nih.govebi.ac.uknih.govknapsackfamily.com. Studies involving column chromatography of ethanol (B145695) extracts from G. uralensis roots have led to the purification and identification of this compound karger.comnih.gov. It has been noted for its antimicrobial activity, particularly against Streptococcus mutans, and its potential role in preventing biofilm formation karger.comnih.gov.
Isolation from Glycyrrhiza glabra and Glycyrrhiza iconica
This compound is also a constituent of Glycyrrhiza glabra (common licorice) extrasynthese.comujpronline.comdoaj.orgglobalresearchonline.netresearchgate.net. Phytochemical investigations of G. glabra roots have identified it among several isoprenoid-substituted phenolic constituents ujpronline.comdoaj.orgglobalresearchonline.net. Furthermore, this compound has been isolated from the roots of Glycyrrhiza iconica, an endemic species to Turkey, where it was found to be among the most active cytotoxic compounds against cancer cell lines researchgate.netnih.govresearchgate.net.
Presence in Other Glycyrrhiza Species (e.g., Glycyrrhiza aspera)
The presence of this compound has also been reported in Glycyrrhiza aspera nih.govknapsackfamily.comgenome.jpwikipedia.org. The Glycyrrhiza genus is diverse, with multiple species found across Asia, Europe, and the Americas, and many of these species share common phytochemical profiles, including various phenolic compounds wikipedia.orgtaylorfrancis.com.
Compound List
this compound
Licorisoflavan A
6,8-Diprenylgenistein
Licoricidin
Dehydroglyasperin C
Iconisoflaven
Iconichalcone
Semilicoisoflavone B
Isoangustone A
Licoriphenone
Kanzonol R
Glycycoumarin
Isoglycycoumarin
Licopyranocoumarin
Licoarylcoumarin
Glisoflavone
1-Methoxyphaseolin
Shinpterocarpin
Shinflavanone
Glycyrrhizin
Glycyrrhetinic acid
Biosynthetic Pathways and Precursor Chemistry
General Overview of the Phenylpropanoid Pathway
The phenylpropanoid pathway is a fundamental metabolic route in plants, responsible for the production of a diverse range of phenolic compounds essential for plant growth, development, and defense. This pathway originates from the shikimate pathway, which provides the aromatic amino acids phenylalanine and, to a lesser extent, tyrosine frontiersin.orgmdpi.comresearchgate.netoup.com.
The initial steps of the phenylpropanoid pathway involve the conversion of L-phenylalanine into trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) frontiersin.orgmdpi.comoup.com. Subsequently, trans-cinnamic acid is hydroxylated at the para position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid frontiersin.orgmdpi.comoup.com. Finally, p-coumaric acid is activated by conjugation with coenzyme A (CoA) to form p-coumaroyl-CoA, catalyzed by 4-coumarate CoA ligase (4CL) frontiersin.orgmdpi.comoup.com. P-coumaroyl-CoA serves as a crucial branch point intermediate, feeding into various downstream pathways, including those leading to flavonoids, isoflavonoids, and pterocarpans encyclopedia.pubresearchgate.netfrontiersin.orgnih.gov.
Table 1: Key Enzymes of the Phenylpropanoid Pathway
| Enzyme Name | EC Number | Substrate(s) | Product(s) |
| Phenylalanine Ammonia Lyase (PAL) | 4.3.1.5 | L-Phenylalanine | Trans-cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | 1.14.13.11 | Trans-cinnamic acid | p-Coumaric acid |
| 4-Coumarate CoA Ligase (4CL) | 6.2.1.12 | p-Coumaric acid | p-Coumaroyl-CoA |
Elucidation of Isoflavonoid (B1168493) and Pterocarpan (B192222) Biosynthesis
The phenylpropanoid pathway bifurcates to produce various classes of compounds, including isoflavonoids, which are a subclass of flavonoids characterized by a 3-phenylchroman-4-one skeleton, distinct from the 2-phenylchroman skeleton of typical flavonoids encyclopedia.pubgenome.jpmdpi.com. Pterocarpans, in turn, are a further structural elaboration of isoflavonoids, featuring an additional fused ring system researchgate.netfrontiersin.orgwikipedia.orgresearchgate.net.
Isoflavonoid Biosynthesis: The synthesis of isoflavonoids begins with the formation of chalcones from p-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS) encyclopedia.pubfrontiersin.orgnih.gov. In legumes, chalcone reductase (CHR) may also be involved encyclopedia.pubfrontiersin.org. The resulting chalcones are then isomerized to flavanones (e.g., naringenin (B18129) or liquiritigenin) by chalcone isomerase (CHI) encyclopedia.pubnih.govfrontiersin.orgnih.gov. The critical step differentiating isoflavonoid biosynthesis from other flavonoid pathways is the aryl migration of the B-ring from the C2 to the C3 position of the C ring, catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase encyclopedia.pubfrontiersin.orgmdpi.comfrontiersin.orgnih.govoup.comresearchgate.netresearchgate.net. This reaction yields 2-hydroxyisoflavanones, which are then dehydrated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID/IFD) to form isoflavones such as genistein (B1671435) and daidzein (B1669772) encyclopedia.pubfrontiersin.orgnih.gov.
Many isoflavonoids undergo further modifications, including hydroxylation and O-methylation. For instance, 4'-hydroxylated isoflavones can be methylated to produce 4'-methoxyisoflavones like formononetin (B1673546) and biochanin A, a process often mediated by O-methyltransferases (OMTs) frontiersin.orgresearchgate.net.
Pterocarpan Biosynthesis: Pterocarpans are synthesized from isoflavonoid precursors through a series of enzymatic transformations that lead to the formation of a characteristic tetracyclic ring system researchgate.netfrontiersin.orgresearchgate.netnih.gov. This process typically involves hydroxylation and cyclization reactions. For example, daidzein can be converted into medicarpin (B1676140), a common pterocarpan, through multiple enzymatic steps, potentially involving isoflavone 3'-hydroxylase (I3'H) and isoflavone reductase (IFR) frontiersin.orgresearchgate.netnih.gov. The formation of the pterocarpan skeleton often involves the cyclization of a 2'-hydroxyisoflavan intermediate researchgate.netrsc.org.
Methoxylation is a common modification observed in pterocarpans, contributing to their structural diversity and biological activity. Examples include the methylation of hydroxyl groups at various positions on the pterocarpan skeleton, such as C-9, C-7, or C-4', catalyzed by specific O-methyltransferases frontiersin.orgnih.govcore.ac.ukacs.org.
Table 2: Key Enzymes and Intermediates in Isoflavonoid and Pterocarpan Biosynthesis
| Compound Class | Key Enzyme(s) | Precursor(s) | Product(s) |
| Isoflavonoids | Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), HID/IFD | p-Coumaroyl-CoA, Malonyl-CoA, Naringenin/Liquiritigenin | Chalcones, Flavanones, 2-Hydroxyisoflavanones, Isoflavones (Genistein, Daidzein) |
| Pterocarpans | Various hydroxylases, methyltransferases, PTS | Isoflavones (e.g., Daidzein, Formononetin) | Methoxylated/Hydroxylated Pterocarpans (e.g., Medicarpin, Pisatin) |
Enzymatic Steps and Key Metabolic Intermediates in the Formation of 1-Methoxyficifolinol
This compound is understood to be a pterocarpan derivative that has undergone methoxylation. While specific enzymes and intermediates directly leading to "this compound" are not detailed in the reviewed literature, its biosynthesis can be inferred from the general pathways of methoxylated pterocarpan formation.
The pathway likely begins with the established phenylpropanoid and isoflavonoid biosynthetic routes, leading to common isoflavone precursors such as daidzein or formononetin. These precursors then enter the pterocarpan biosynthesis pathway. The "1-Methoxy" prefix suggests the presence of a methoxy (B1213986) group at a specific position on the pterocarpan skeleton. Common positions for methoxylation in naturally occurring pterocarpans include C-9, C-7, and C-4' frontiersin.orgnih.govcore.ac.ukacs.org.
The enzymatic introduction of methoxy groups is typically carried out by O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to methylate hydroxyl groups on the phenolic rings of isoflavonoids or pterocarpans. For instance, in the biosynthesis of medicarpin from formononetin, methylation steps are crucial frontiersin.orgresearchgate.net. Similarly, compounds like bitucarpin A possess methoxy groups at the 7 and 4' positions nih.gov, and diffusicarpan A has a methoxyl at the C-9 position acs.org, indicating the action of specific OMTs at these sites.
Therefore, the formation of this compound likely involves a pterocarpan precursor undergoing a specific methoxylation reaction catalyzed by a dedicated O-methyltransferase, adding a methoxy group at the "1" position according to its specific nomenclature. The exact precursor pterocarpan and the specific OMT involved remain to be elucidated.
Table 3: Methoxylation in Pterocarpan Biosynthesis (Examples)
| Compound Class | Methoxylated Position(s) | Example Compound(s) | Enzyme Type (Likely) |
| Methoxylated Pterocarpans | C-9 | Homopterocarpin | O-Methyltransferase (OMT) |
| Methoxylated Pterocarpans | C-7, C-4' | Bitucarpin A | O-Methyltransferase (OMT) |
| Methoxylated Pterocarpans | C-9 | Diffusicarpan A | O-Methyltransferase (OMT) |
Genetic and Molecular Regulation of Biosynthetic Processes in Producing Organisms
The biosynthesis of phenylpropanoids, isoflavonoids, and pterocarpans is a tightly regulated process, influenced by a complex interplay of genetic factors, environmental cues, and hormonal signals frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comtandfonline.com. Producing organisms, typically plants, employ sophisticated mechanisms to control the expression of genes encoding the enzymes involved in these pathways.
Genetic Regulation: Transcription factors (TFs) play a pivotal role in orchestrating the expression of genes responsible for secondary metabolite production. R2R3-MYB transcription factors are particularly important regulators of phenylpropanoid and isoflavonoid biosynthesis, often activating the expression of key pathway genes such as PAL, C4H, 4CL, CHS, and IFS nih.govfrontiersin.orgresearchgate.netmdpi.comtandfonline.com. Other TFs, including WRKY and NAC families, have also been identified as regulators of isoflavonoid biosynthesis mdpi.com. For example, GmMYB176 in soybean has been shown to activate chalcone synthase (CHS) gene expression, thereby promoting isoflavonoid synthesis frontiersin.org. Similarly, GmSTF1/2 and GmMYB12L are implicated in the transcriptional regulation of isoflavonoid biosynthesis in soybean researchgate.net.
Molecular Regulation: The expression of genes in these pathways can be induced by various environmental factors, including UV radiation, pathogen attack, and nutrient deficiencies frontiersin.orgnih.gov. Hormonal signals also modulate isoflavonoid accumulation frontiersin.orgnih.gov. At the molecular level, this regulation involves complex signaling cascades, including interactions between photoreceptors, corepressors, and transcription factors, as seen in the regulation of soybean isoflavonoid biosynthesis by blue light and UV light researchgate.net. These regulatory networks ensure that the production of secondary metabolites is responsive to the plant's physiological state and external environment.
Table 4: Genetic and Molecular Regulation of Isoflavonoid/Pterocarpan Biosynthesis
| Regulatory Factor | Type | Target Genes/Pathways | Effect on Biosynthesis |
| MYB TFs | Transcription Factor | PAL, C4H, 4CL, CHS, IFS genes | Activation/Repression |
| WRKY TFs | Transcription Factor | Isoflavonoid biosynthesis genes | Activation/Repression |
| NAC TFs | Transcription Factor | Isoflavonoid biosynthesis genes (e.g., IFS2, G4DT) | Activation |
| Environmental Cues (Stress, Light) | External Stimuli | Phenylpropanoid/Isoflavonoid pathway genes | Induction |
| Hormonal Signals | Plant Hormones | Isoflavonoid biosynthesis genes | Induction |
Preclinical Pharmacological Activities and Mechanistic Studies
Antimicrobial Activity Profile
Research has highlighted 1-Methoxyficifolinol's significant potential as an antimicrobial agent, particularly against oral pathogens. Studies indicate that this compound, isolated from licorice root (Glycyrrhiza uralensis), exhibits notable efficacy in inhibiting bacterial growth and biofilm formation.
Proposed Cellular and Molecular Mechanisms of Antimicrobial Action
Role of Hydrophobicity in Interaction with Bacterial Membranes
The interaction of antimicrobial compounds with bacterial membranes is a critical step in their mechanism of action. Hydrophobicity plays a significant role in this process, influencing how molecules partition into and perturb the lipid bilayer of bacterial cell membranes rowan.eduarxiv.org. Studies have indicated that this compound exhibits properties that facilitate its interaction with bacterial cell surfaces, specifically in the context of Streptococcus species dntb.gov.uaresearchgate.net. While the precise molecular details of this compound's interaction with bacterial membranes are still under investigation, its hydrophobic character is understood to be a key factor enabling it to engage with the lipid components of these membranes, a common characteristic observed in many antimicrobial agents rowan.eduarxiv.orgnih.gov.
Impact on Microbial Viability and Growth Kinetics
This compound has demonstrated notable activity against Streptococcus mutans, a bacterium implicated in dental caries karger.comresearchgate.net. Research has shown that this compound effectively reduces bacterial viability in both suspension and biofilm states. Specifically, this compound was found to completely inhibit the growth of clinical isolates of Streptococcus mutans at concentrations ranging from 1 to 4 µg/ml. The Minimum Inhibitory Concentration (MIC) values for this compound against these strains were determined to be between 1 and 4 µg/ml, with an MIC90 of 4 µg/ml karger.comresearchgate.net. These findings highlight the compound's capacity to disrupt microbial growth and viability.
Table 2: Antimicrobial Activity of this compound against Streptococcus mutans
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 1–4 µg/ml | karger.comresearchgate.net |
| MIC90 | 4 µg/ml | karger.comresearchgate.net |
| Impact on Microbial Viability and Growth | Reduced viability, complete growth inhibition | karger.comresearchgate.net |
Anticancer and Cytotoxic Effects
The cytotoxic potential of this compound has been investigated against various human cancer cell lines, suggesting its utility as a lead compound in anticancer drug development nih.govselcuk.edu.trresearchgate.net. Its ability to induce apoptosis and affect cell cycle progression has been noted in preliminary mechanistic studies nih.govselcuk.edu.tr.
In vitro Cytotoxicity against Human Cancer Cell Lines
This compound has been evaluated for its in vitro cytotoxic effects on several human cancer cell lines, including those derived from hepatocellular carcinoma, breast cancer, and colorectal cancer. These studies have established its activity against these cell types, with its potency varying depending on the specific cell line.
Hepatocellular Carcinoma (Huh7)
In studies involving hepatocellular carcinoma cells (Huh7), this compound was identified as one of the most active compounds tested. Its cytotoxic activity against Huh7 cells resulted in IC50 values within the range of 2.4 to 17.2 µM nih.govselcuk.edu.tr. Further mechanistic investigations in Huh7 cells indicated that this compound contributes to apoptosis and influences cell cycle phases nih.govselcuk.edu.tr.
Breast Cancer (MCF7)
Against the MCF7 human breast cancer cell line, this compound demonstrated significant cytotoxic effects. The reported IC50 values for its activity against MCF7 cells fell within the range of 4.6 to 20 µM nih.govselcuk.edu.tr.
Colorectal Cancer (HCT116)
This compound also exhibited cytotoxic activity when tested against the HCT116 human colorectal cancer cell line. The IC50 values recorded for its efficacy against HCT116 cells were in the range of 5.0 to 33 µM nih.govselcuk.edu.tr.
Table 1: In vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | IC50 Range (µM) | Reference |
| Huh7 | 2.4–17.2 | nih.govselcuk.edu.tr |
| MCF7 | 4.6–20 | nih.govselcuk.edu.tr |
| HCT116 | 5.0–33 | nih.govselcuk.edu.tr |
Compound List:
this compound
Iconichalcone
Licoricidin
Dehydroglyasperin C
Iconisoflaven
Licorisoflavan A
6,8-Diprenylgenistein
Chlorhexidine (CHX)
Molecular Mechanisms of Antineoplastic Action
Preclinical studies investigating the antineoplastic mechanisms of this compound suggest its ability to interfere with critical cellular processes that drive cancer progression.
Induction of Cell Cycle Arrest (e.g., SubG1 and G2/M phases)
Evidence indicates that this compound can influence the cell cycle progression of cancer cells. Studies have shown that this compound can lead to the accumulation of cells in specific phases of the cell cycle, thereby inhibiting proliferation. Specifically, this compound has been observed to cause cell accumulation in different phases of the cell cycle nih.gov. Further investigations suggest that it can induce arrest in the sub-G1 and G2/M phases selcuk.edu.tr. This disruption of the cell cycle prevents cancer cells from dividing and replicating, a key strategy in cancer therapy.
Apoptosis Induction via Caspase Activation Pathways
Beyond cell cycle arrest, this compound has demonstrated the capacity to induce apoptosis, programmed cell death, in cancer cells. Research has shown that this compound, alongside other related compounds, triggers apoptosis through the activation of caspase pathways nih.govselcuk.edu.tryok.gov.tr. Caspases are a family of proteases that play a central role in executing the apoptotic cascade, leading to the dismantling of the cell in a controlled manner. The activation of these pathways by this compound suggests its potential to eliminate cancer cells.
Other Relevant Preclinical Biological Activities of Related Compounds (Contextual)
In addition to its antineoplastic potential, this compound and other licorice flavonoids exhibit other beneficial biological activities, as supported by extensive research on these related compounds.
Antioxidant Potential
Licorice flavonoids are recognized for their significant antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases, including cancer and age-related conditions nih.govalzdiscovery.orgresearchgate.net. These compounds can scavenge free radicals and mitigate oxidative damage. For instance, licorice root extracts have demonstrated notable antioxidant activity in assays such as the DPPH radical scavenging assay mdpi.com.
Table 1: Antioxidant Activity of Licorice Root Extract (DPPH Assay)
| Sample | IC50 (µg/mL) | Reference |
| Licorice Root Extract (LRE) | 385.85 | mdpi.com |
| Ascorbic Acid (Positive Control) | 50 (for 85.47% activity) | mdpi.com |
The antioxidant potential of licorice flavonoids is attributed to their chemical structure, allowing them to neutralize reactive oxygen species (ROS) and protect cellular components from damage nih.govalzdiscovery.orgmdpi.compsu.ac.th.
Anti-inflammatory Properties
Licorice flavonoids are also well-established for their anti-inflammatory effects, mediated through various mechanisms that target key inflammatory pathways nih.govmdpi.comnih.govtandfonline.comnih.gov. They can inhibit the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) nih.govnih.govmdpi.comnih.govtandfonline.comnih.gov. Furthermore, these compounds often exert their anti-inflammatory actions by modulating signaling pathways, including NF-κB and MAPK, which are central to inflammatory responses nih.govnih.govmdpi.comnih.gov. This broad anti-inflammatory activity makes licorice flavonoids valuable in addressing inflammatory conditions.
Compound List:
this compound
Isoliquiritigenin
Liquiritigenin
Glabridin
Licochalcone A
Licochalcone B
Licoflavanone
Pinocembrin
Licorisoflavan A
6,8-Diprenylgenistein
In vivo Preclinical Models for Biological Activity Assessment (General types of studies)
While in vitro studies have elucidated various biological activities of this compound, direct research findings detailing its efficacy in specific in vivo preclinical models are not extensively documented in the available literature. However, based on its known in vitro properties, particularly its antimicrobial effects against Streptococcus mutans and its cytotoxic potential against cancer cell lines, relevant in vivo preclinical models can be inferred for comprehensive biological activity assessment.
Antimicrobial Activity Assessment
This compound has demonstrated in vitro bactericidal effects against Streptococcus mutans nih.govkarger.com. To further validate these findings and explore its potential for preventing dental caries, in vivo studies are considered necessary karger.com.
Animal Models of Dental Caries: Rodent models, typically involving rats or mice, are commonly employed to simulate the conditions leading to dental caries. These models are often challenged with cariogenic bacteria such as Streptococcus mutans and a diet conducive to caries development. The administration of this compound, whether through systemic or topical routes, would be evaluated for its impact on the progression of dental lesions, the reduction of bacterial colonization, and the modulation of biofilm formation karger.com.
General In Vivo Antimicrobial Efficacy Studies: In a broader context of antimicrobial research, in vivo studies often involve monitoring bacterial loads within relevant organs or tissues, assessing the host's immune response, and conducting histopathological analyses to determine the extent of tissue damage and the compound's therapeutic effect vibiosphen.com.
Cytotoxic and Antitumor Activity Assessment
Following the identification of this compound's cytotoxic activity against various cancer cell lines in vitro selcuk.edu.trresearchgate.net, in vivo preclinical models are essential for evaluating its potential as an antitumor agent.
Xenograft Models: These models are established by implanting human cancer cell lines, such as those derived from hepatocellular, breast, or colorectal cancers, into immunocompromised rodents, typically nude or severe combined immunodeficiency (SCID) mice selcuk.edu.trresearchgate.net. Once tumors are established, this compound would be administered to assess its effects.
Assessment Parameters: Key metrics in such studies include the inhibition of tumor growth, measurement of tumor volume over time, and potentially the evaluation of tumor recurrence or metastasis. Mechanistic investigations may also involve analyzing tumor tissues for markers indicative of apoptosis, cell proliferation (e.g., Ki-67), or angiogenesis (e.g., CD31) researchgate.netcrownbio.comnih.gov.
General In Vivo Efficacy Studies: Beyond xenograft models, other in vivo approaches for assessing antitumor effects include syngeneic models (using mouse tumor cells in immunocompetent mice), which are valuable for studying immunotherapeutic strategies, and genetically engineered mouse models that spontaneously develop tumors researchgate.netcrownbio.com. Common evaluation parameters in these studies encompass monitoring animal survival, body weight, and clinical signs of disease, in addition to direct tumor measurements and histopathological examination of tumor tissues and vital organs vibiosphen.comtno.nljameslindlibrary.org.
Data Tables
The provided search results primarily focus on in vitro studies for this compound, with suggestions for future in vivo investigations karger.com. Consequently, specific published in vivo research findings detailing the biological activity of this compound in animal models are limited, precluding the generation of data tables for this section.
List of Compounds Mentioned
this compound
Licorisoflavan A
6,8-Diprenylgenistein
Licochalcone A
Glabridin
Licochalcone B
Isoliquiritigenin
Licoricidin
Dehydroglyasperin C
Iconisoflaven
Iconichalcone
Echinatin
Tetrahydroxylmethoxychalcone
Sophoraflavanone G
Apigenin
Artocarpesin
Artocarpin
Darbergioidin
Dihydrobiochanin A
Dihydrocajanin
Erycristagallin
Ferreirin
Fisetin
Kaempferol
Licorisoflavan C
Licorisoflavan E
Luteolin
Malvidin-3,5
Kanzonol R
Isoangustone A
Licoriphenone
Semilicoisoflavone B
Viscosine
Glycyrrhizin
M4112
Structure Activity Relationship Sar Studies
Influence of Functional Groups on Biological Activity
The specific arrangement and nature of functional groups on the pterocarpan (B192222) skeleton of 1-methoxyficifolinol are critical determinants of its bioactivity. The presence of prenyl groups and methoxy (B1213986) substituents, in particular, significantly modulates the compound's physicochemical properties and its ability to interact with molecular targets.
Prenylation, the attachment of a prenyl group to the flavonoid core, is a key structural modification that often enhances the biological activities of natural products. mdpi.com The two prenyl groups present on the this compound scaffold are thought to play a crucial role in its bioactivity.
Several studies have demonstrated that the introduction of a prenyl group can significantly improve the therapeutic potential of flavonoids. mdpi.comnih.gov The primary reasons for this enhancement include:
Enhanced Bioavailability : Prenylation can alter the bioavailability of flavonoids. While it might not always increase absorption, it can interfere with the elimination of the compound from tissues, leading to higher accumulation in target organs. nih.gov
Improved Target Interaction : The bulky and flexible nature of the prenyl group can lead to stronger and more specific interactions with the binding sites of target proteins.
Research comparing prenylated and non-prenylated flavonoids has consistently shown a marked increase in activity for the prenylated versions. For instance, the introduction of a single prenyl group to a flavonoid base structure was observed to reduce the Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) by at least one order of magnitude, indicating a significant boost in antibacterial potency. mdpi.com
| Compound | Number of Prenyl Groups | Relative Lipophilicity | Antibacterial Potency (e.g., 1/MIC) |
|---|---|---|---|
| Base Pterocarpan | 0 | Low | Low |
| Monoprenylated Pterocarpan | 1 | Medium | Medium-High |
| This compound (Diprenylated) | 2 | High | High |
The methoxy (-OCH₃) group at the C1 position of this compound is another critical feature influencing its biological profile. The position and number of methoxy groups on an aromatic ring system can profoundly affect a molecule's electronic properties, hydrophobicity, and hydrogen-bonding capacity. researchgate.net
In the context of pterocarpans and related isoflavonoids, methoxy substitution can:
Modulate Lipophilicity : The addition of a methoxy group generally increases lipophilicity compared to a hydroxyl group, which can affect membrane permeability and bioavailability.
Influence Metabolism : Methoxy groups can block positions susceptible to metabolic processes like glucuronidation or sulfation, potentially increasing the compound's half-life in the body.
Alter Target Binding : The electronic effects of the methoxy group can change the electron density of the aromatic rings, influencing π-π stacking and other non-covalent interactions with biological targets. researchgate.net The size of the methoxy group can also sterically influence how the molecule fits into a binding pocket.
SAR studies on various classes of bioactive compounds have shown that the placement of methoxy groups is crucial for potency. For example, in certain anticancer compounds, the specific location of methoxy substituents on the phenyl ring was a key determinant of their activity. researchgate.net
Stereochemical Considerations and Their Impact on Bioactivity
The majority of natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers), and they are often produced in an enantiomerically pure form. mdpi.com Stereochemistry plays a pivotal role in biological activity because biological systems, including enzymes and receptors, are themselves chiral. mdpi.comnih.gov This intrinsic chirality leads to a high degree of stereoselectivity when interacting with chiral molecules like this compound. nih.gov
The pterocarpan core of this compound contains multiple stereocenters, meaning it can exist in various stereoisomeric forms. The specific spatial arrangement of atoms defines how the molecule interacts with its biological target. Often, one enantiomer exhibits significantly higher biological activity than the other, a phenomenon known as Easson-Stedman isomerism. mdpi.comnih.gov
The differential activity between stereoisomers can be attributed to:
Stereoselective Target Binding : Only one isomer may fit correctly into the binding site of a receptor or enzyme to elicit a biological response. mdpi.comnih.gov
Stereoselective Uptake : The transport of a molecule across cell membranes can be mediated by chiral protein transporters, which may preferentially bind to and transport only one stereoisomer. mdpi.comnih.gov
Stereoselective Metabolism : Enzymes responsible for metabolizing drugs are chiral and may process different isomers at different rates, affecting the concentration and duration of action of the active form. mdpi.com
For example, studies on other chiral bioactive compounds have demonstrated that while different isomers might be screened for their ability to inhibit a specific enzyme, only those with the correct stereochemistry show significant activity, confirming that a precise three-dimensional structure is required for effective interaction. mdpi.comnih.gov
Comparative SAR Analysis with Structurally Related Pterocarpans and Isoflavonoids
This compound belongs to the pterocarpan class of isoflavonoids. foodb.ca Comparative analysis of its structure with other naturally occurring or synthetic pterocarpans and isoflavonoids provides valuable insights into the key determinants of activity.
When comparing this compound to related compounds, several structural motifs are considered:
The Pterocarpan Skeleton : The rigid, tetracyclic core of pterocarpans provides a specific three-dimensional shape that is often essential for activity. This can be contrasted with more flexible isoflavone (B191592) or isoflavan (B600510) structures.
Glycosylation : Many natural isoflavonoids exist as glycosides (attached to a sugar molecule). The absence of a sugar moiety in this compound (an aglycone) generally correlates with higher lipophilicity and, in many cases, greater intrinsic activity compared to its glycosylated counterparts. researchgate.net
| Compound Class | Key Structural Feature | General Impact on Bioactivity |
|---|---|---|
| Glycosylated Isoflavonoids | Sugar Moiety Present | Increased water solubility, often lower intrinsic activity (pro-drug form) |
| Simple Pterocarpans (e.g., Medicarpin) | Pterocarpan core, fewer/different substituents | Baseline activity; highlights the importance of specific substitutions |
| Non-prenylated Pterocarpans | Lacks prenyl groups | Generally lower lipophilicity and reduced membrane permeability mdpi.com |
| This compound | Diprenylated, methoxylated pterocarpan core | Potentially high lipophilicity and enhanced bioactivity due to combined features mdpi.comresearchgate.net |
Computational and Molecular Docking Approaches in SAR Elucidation
In modern drug discovery, computational methods are indispensable tools for elucidating SAR. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict and rationalize the interaction of molecules like this compound with their biological targets at an atomic level. nih.govyoutube.com
Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) when it binds to a target protein. youtube.comnrfhh.com The process involves:
Defining the Target : Obtaining the 3D structure of the target protein, often from crystallographic data.
Ligand Preparation : Generating a 3D model of the ligand.
Docking Simulation : Using a search algorithm to explore various possible binding poses of the ligand within the protein's active site. youtube.com
Scoring : Evaluating each pose using a scoring function, which calculates the binding energy. A lower, more negative binding energy typically indicates a more stable and favorable interaction. youtube.comnrfhh.com
Molecular docking can help rationalize the SAR of this compound by revealing specific hydrogen bonds, hydrophobic interactions, or steric clashes between the ligand and the target protein, thereby explaining why certain functional groups (like the prenyl or methoxy groups) are critical for activity. nih.govnih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size), a predictive model can be built to estimate the activity of novel, untested compounds, guiding the synthesis of more potent analogues. mdpi.com
These computational approaches accelerate the drug discovery process by prioritizing which structural modifications are most likely to improve a compound's activity, reducing the need for extensive and costly laboratory synthesis and testing. nih.govyoutube.com
Synthetic Methodologies and Chemical Derivatization
Strategies for the Total Synthesis of 1-Methoxyficifolinol and Its Analogues
Directly documented total synthesis strategies for this compound itself are not extensively detailed within the provided literature. However, the broader class of isoflavonoids, to which this compound belongs, has been a subject of significant synthetic interest. Research into the total synthesis of isoflavonoids often involves complex multi-step approaches, employing methodologies such as cyclization reactions, regioselective functionalization, and stereochemical control to construct the characteristic C6-C3-C6 skeleton. General references to "total synthesis of isoflavonoids" semanticscholar.org indicate that established synthetic routes for related structures exist, providing a foundation for potential future syntheses of this compound and its analogues. The development of efficient total synthesis routes is crucial for providing access to these compounds in quantities required for extensive biological evaluation and for creating structural diversity through analogue synthesis.
Chemical Derivatization for Modulating Bioactivity and Physicochemical Characteristics
The chemical structure of this compound lends itself to potential modifications aimed at enhancing its biological activities or altering its physicochemical properties, such as solubility, stability, and membrane permeability. While direct examples of derivatizing this compound are not explicitly detailed in the provided snippets, its known bioactivities suggest avenues for such research.
This compound has demonstrated notable biological effects, particularly its antimicrobial activity. It has been shown to exhibit bactericidal effects against Streptococcus mutans at concentrations of ≥4 μg/mL jst.go.jpnih.gov. Furthermore, it has been identified as effective in preventing Streptococcus mutans biofilm formation nih.gov. Studies also indicate that this compound, along with other related compounds, can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting cytotoxic potential researchgate.netresearchgate.net. These findings highlight its inherent bioactivity, which could be further modulated through chemical derivatization.
Physicochemical characterization has provided basic data for this compound, including a molecular weight of 422.51 and a LogP value of 4.97 mdpi.com. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and can serve as targets for modification to improve pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 422.51 |
| LogP | 4.97 |
| Source | mdpi.com |
Table 2: Selected Biological Activities of this compound
| Activity | Target Organism/Cell Line | Effect/Potency | Reference(s) |
| Antimicrobial activity | Streptococcus mutans | Bactericidal (≥4 μg/mL) | jst.go.jpnih.gov |
| Anti-biofilm formation | Streptococcus mutans | Effective | nih.gov |
| Cytotoxicity / Cell Cycle Modulation | Huh7 cells | Induced apoptosis, cell cycle arrest | researchgate.netresearchgate.net |
Design and Synthesis of Novel Derivatives for Enhanced Biological Efficacy
The pursuit of novel derivatives with enhanced biological efficacy is a cornerstone of medicinal chemistry. While specific synthetic pathways for novel derivatives of this compound are not detailed in the provided snippets, the established bioactivities of the parent compound provide a strong rationale for such research. Structure-activity relationship (SAR) studies, often informed by in silico drug design, are instrumental in this process researchgate.net.
The observed antimicrobial and cytotoxic effects of this compound suggest that modifications to its core structure could lead to compounds with improved potency, selectivity, or broader spectrum of activity. For instance, alterations to the prenyl groups, hydroxyl positions, or methoxy (B1213986) substituents could be explored to fine-tune interactions with biological targets. Research into other isoflavonoids has demonstrated that structural variations can significantly impact biological outcomes, emphasizing the potential for designing novel analogues of this compound with superior therapeutic profiles nih.gov. The development of efficient synthetic methodologies for isoflavonoids, in general, supports the feasibility of creating and testing such novel derivatives.
List of Compounds Mentioned:
this compound
Licorisoflavan A
6,8-Diprenylgenistein
Glicophenone
Glicoisoflavanone
Isoangustone A
Semilicoisoflavone B
Licoriphenone
Kanzonol R
Glabridin
Licochalcone A
Licochalcone C
Licochalcone E
Glycycoumarin
Licocoumarone
Glyasperin F
Glyasperins C
Glyasperins D
8-(γ, γ-dimethylallyl)-wighteone
3'-(γ, γ-dimethylallyl)-kievitone
3-O-methylgancaonin P
Paratocarpin L (macarangaflavanone B)
Pinocembrin
6-Prenyleriodictyol
5-Prenyleriodictyol
6-Prenylnaringenin
Erypoegin H
Glycyrol
Epigallocatechin gallate
Dehydrolupinifolinol
Erythrisenegalone
Isomundulinol
Sericetin
Lupiwighteone
Iconisoflaven
Dehydroglyasperin C
Glycycarpan
Licoriquinone A
Licoriquinone B
Glycyrrhizin (Glycyrrhizic acid)
Glycyrrhetinic acid
Liquiritin
Liquiritigenin
Isoliquiritin
Isoliquiritin apioside
Glucoliquiritin apioside
Liquiritin apioside
Sophoraflavanone G
Artocarpesin
Artocarpin
Darbergioidin
Dihydrobiochanin A
Dihydrocajanin
Erycristagallin
Erystagallin
Ferreirin
Fisetin
Kaempferol
Licoricidin
Licoricidin
Licorisoflavan C
Licorisoflavan E
Luteolin
Malvidin-3,5
Alpha terpineol (B192494)
Dihydrostilbene
Oleandrin
Glycyrrhizol A
Glycyrrhizol B
Kansuihorin C (KC)
Celery plant extracts (leaves, seeds, tubers)
Hypericum triquetrifolium extract (HTE)
Millettia pachycarpa Benth extract
Analytical Methodologies for Detection and Quantification in Biological Matrices
Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is a critical prerequisite for reliable bioanalysis. The primary goals are to remove interfering matrix components like proteins and phospholipids, concentrate the analyte to detectable levels, and ensure compatibility with the subsequent analytical instrumentation.
Several advanced extraction techniques are employed to isolate isoflavonoids from biological samples. The choice of method depends on the analyte's properties, the matrix complexity, and the desired level of sample throughput and cleanliness. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a conventional yet effective technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For isoflavones, organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether are commonly used to extract them from aqueous biological fluids like plasma or hydrolyzed urine. researchgate.netjfda-online.com The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, more organic-soluble form. While straightforward and cost-effective, LLE can be labor-intensive and may consume significant volumes of organic solvents. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE has become the most widely accepted technique for sample preparation due to its high selectivity, reproducibility, and potential for automation. chromatographyonline.comyoutube.com This method involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. youtube.com A final elution step with a small volume of organic solvent recovers the purified and concentrated analyte. youtube.com For isoflavonoids, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are frequently used. researchgate.netresearchgate.net SPE provides cleaner extracts than LLE and allows for efficient sample concentration. youtube.com
Micro-Solid Phase Extraction (μ-SPE): As a miniaturized version of SPE, μ-SPE offers several advantages, including reduced sample and solvent consumption, making it ideal for limited-volume samples. mdpi.com Techniques like microextraction by packed syringe (MEPS) or pipette tip-based SPE integrate the sorbent into a syringe or pipette tip, streamlining the workflow. chromatographyonline.commdpi.com These methods are rapid, effective, and can be automated, making them suitable for high-throughput bioanalysis. mdpi.com
| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Ethyl acetate, Methyl tert-butyl ether. researchgate.netjfda-online.com | Cost-effective, simple equipment. chromatographyonline.com | Labor-intensive, large solvent volumes, potential for emulsions. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and the liquid sample. | Reversed-phase C18, Polymeric (e.g., Oasis HLB). researchgate.netresearchgate.net | High recovery, cleaner extracts, easily automated. youtube.com | Higher cost per sample, requires method development. |
| Micro-Solid Phase Extraction (μ-SPE) | Miniaturized SPE, often in a pipette tip or syringe. | Similar to SPE (C18, polymeric). mdpi.com | Minimal sample/solvent use, rapid, high-throughput. mdpi.com | Lower capacity, may not be suitable for very dilute samples. |
Derivatization involves chemically modifying the analyte to enhance its analytical properties. For many isoflavonoids, this step is crucial, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com The polar hydroxyl groups present on the isoflavonoid (B1168493) structure make them non-volatile and prone to thermal degradation at the high temperatures used in GC. nih.govmdpi.com
Silylation is the most common derivatization strategy for flavonoids. nih.gov This reaction replaces the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.netnih.gov The resulting TMS derivatives are more volatile, less polar, and more thermally stable, making them well-suited for GC-MS analysis. mdpi.com This process significantly improves chromatographic peak shape and detection sensitivity. nih.gov
Advanced Chromatographic and Spectrometric Techniques
Following sample preparation, sophisticated analytical instruments are used for the separation, identification, and quantification of 1-Methoxyficifolinol.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying trace levels of isoflavonoids and their metabolites in biological fluids. researchgate.netresearchgate.net Its high sensitivity and selectivity allow for the direct measurement of analytes in complex mixtures with minimal interference. nih.gov
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used, employing C18 columns to separate the isoflavonoids. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (usually acetonitrile (B52724) or methanol), often modified with a small amount of acid like formic acid, is used to achieve optimal separation. nih.gov
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for isoflavone (B191592) analysis, typically operated in the negative ion mode, which readily deprotonates the phenolic hydroxyl groups. researchgate.net Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, specific precursor-to-product ion transitions for the analyte are monitored, providing exceptional selectivity and minimizing background noise. nih.gov High-Resolution Mass Spectrometry (HRMS), using platforms like Time-of-Flight (TOF), can provide accurate mass measurements, which aids in the confident identification of metabolites and unknown compounds. nih.govnih.gov
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Daidzein (B1669772) | 253.1 | 223.1, 195.1 | ESI- | nih.gov |
| Genistein (B1671435) | 269.1 | 213.1, 151.1 | ESI- | nih.gov |
| Equol | 241.1 | 226.1, 121.1 | ESI- | nih.gov |
| Biochanin A | 283.1 | 268.1 | ESI- | nih.gov |
HPLC coupled with detectors other than mass spectrometry is also a robust and widely used method for isoflavonoid analysis. jfda-online.comnih.gov
HPLC with UV-Visible or Diode Array Detection (DAD): This is a common and cost-effective setup. Flavonoids possess strong UV absorbance due to their chromophoric structure, with typical detection wavelengths set between 254 nm and 280 nm. jfda-online.comresearchgate.net A Diode Array Detector (DAD) offers the advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment. mdpi.com While less sensitive than MS, HPLC-DAD is often sufficient for quantifying isoflavones in dietary supplements or in biological samples following supplementation studies. researchgate.net
HPLC with Fluorescence Detection: For certain flavonoids that are naturally fluorescent, or can be made so via derivatization, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection.
HPLC with Electrochemical Detection (ECD): Based on the redox properties of the phenolic groups, ECD can provide very low limits of detection for electroactive isoflavonoids. researchgate.net
| Compound | Matrix | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Quercetin | Broccoli | 0.01 µg/mL | 0.05 µg/mL | 98.07 - 102.15 | researchgate.net |
| Kaempferol | Broccoli | 0.02 µg/mL | 0.06 µg/mL | 97.92 - 101.83 | researchgate.net |
| Daidzein | Human Plasma | - | 0.25 ng/mL | >90 | researchgate.net |
| Genistein | Human Plasma | - | 0.5 ng/mL | >90 | researchgate.net |
GC-MS is a powerful analytical tool known for its high chromatographic resolution. mdpi.com However, its application to polar and non-volatile compounds like this compound is contingent upon a successful derivatization step. nih.govnih.gov As discussed in section 7.1.2, silylation is required to increase the volatility and thermal stability of the isoflavonoid. mdpi.com
Once derivatized, the sample is injected into the GC, where the TMS-derivatives are separated on a capillary column. mdpi.com The separated compounds then enter the mass spectrometer, which is typically operated in Electron Impact (EI) ionization mode. mdpi.com The resulting mass spectra, which contain characteristic fragmentation patterns, can be compared against spectral libraries for identification. mdpi.com While less common than LC-MS for isoflavone bioanalysis due to the extra derivatization step, GC-MS remains a valuable technique, particularly for structural confirmation and for resolving complex mixtures of isomers. nih.govnih.gov
Method Validation Protocols for Bioanalytical Assays (e.g., Specificity, Sensitivity, Accuracy, Precision)
Specificity
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other expected components in the sample. gmp-compliance.org These may include endogenous matrix components, metabolites, or concomitant medications. globalresearchonline.net For chromatographic methods, such as those often used for the analysis of small molecules like this compound, specificity is typically assessed by analyzing blank samples of the biological matrix (e.g., plasma, urine) from multiple sources to investigate the presence of interfering peaks at the retention time of the analyte and the internal standard. vliz.be
To confirm the specificity of an assay for this compound, a common approach involves comparing the chromatograms of blank matrix, a spiked sample containing this compound and the internal standard (IS), and a zero standard (matrix with IS only). The absence of significant interfering peaks in the blank matrix at the retention times of this compound and the IS indicates the method's specificity.
Illustrative Data for Specificity Assessment of this compound Assay
| Sample Type | Source | Interference at this compound Retention Time (% of LLOQ response) | Interference at Internal Standard Retention Time (% of IS response) |
| Blank Plasma | Lot 1 | < 20% | < 5% |
| Blank Plasma | Lot 2 | < 20% | < 5% |
| Blank Plasma | Lot 3 | < 20% | < 5% |
| Blank Plasma | Lot 4 | < 20% | < 5% |
| Blank Plasma | Lot 5 | < 20% | < 5% |
| Blank Plasma | Lot 6 | < 20% | < 5% |
| Note: This data is illustrative and represents typical acceptance criteria for specificity in a bioanalytical method validation. |
Sensitivity
The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. globalresearchonline.netfda.gov The analyte signal at the LLOQ should be at least five times the signal of a blank sample. globalresearchonline.net The determination of the LLOQ is a crucial aspect of method validation, particularly for studies where low concentrations of the analyte are expected. nih.gov
For a hypothetical assay for this compound, the LLOQ would be established by analyzing replicate samples (typically five or six) at the lowest concentration of the calibration curve. The accuracy and precision at this concentration must meet predefined acceptance criteria, which are generally within ±20% of the nominal value. globalresearchonline.net
Illustrative Sensitivity Data for this compound Assay
| Parameter | Acceptance Criteria | Illustrative Result for this compound |
| LLOQ Concentration | - | 1.0 ng/mL |
| Precision (%CV) at LLOQ | ≤ 20% | 8.5% |
| Accuracy (%Bias) at LLOQ | Within ±20% | -5.2% |
| Signal-to-Noise Ratio at LLOQ | ≥ 5 | 12 |
| Note: This data is illustrative and represents typical acceptance criteria for sensitivity in a bioanalytical method validation. |
Accuracy
The accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true concentration of the analyte. gmp-compliance.org Accuracy is determined by analyzing replicate quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) covering the range of the calibration curve. nih.gov The mean value should be within ±15% of the actual value, except at the LLOQ, where it should not deviate by more than ±20%. globalresearchonline.net
For the validation of a this compound assay, accuracy would be assessed through intra-day (within a single day) and inter-day (over several days) analyses of QC samples to ensure the method's accuracy over time and with different analysts.
Illustrative Intra-day and Inter-day Accuracy Data for this compound Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (n=6) | Inter-day Accuracy (n=18, 3 runs) |
| Mean Conc. (ng/mL) | % Bias | ||
| LLOQ | 1.0 | 0.95 | -5.0% |
| Low | 3.0 | 2.91 | -3.0% |
| Medium | 50 | 51.5 | +3.0% |
| High | 400 | 392 | -2.0% |
| Note: This data is illustrative and represents typical acceptance criteria for accuracy in a bioanalytical method validation. |
Precision
The precision of an analytical method describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. gmp-compliance.org Precision is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). rroij.com Like accuracy, precision is evaluated at the LLOQ and at low, medium, and high QC concentrations, both within a single analytical run (intra-day precision) and across multiple runs (inter-day precision). mdpi.com The CV should not exceed 15% for the QC samples and 20% for the LLOQ. globalresearchonline.net
The validation of a bioanalytical method for this compound would require demonstrating acceptable precision to ensure the reliability of the generated data.
Illustrative Intra-day and Inter-day Precision Data for this compound Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (n=6) | Inter-day Precision (n=18, 3 runs) |
| SD | % CV | ||
| LLOQ | 1.0 | 0.08 | 8.0% |
| Low | 3.0 | 0.15 | 5.0% |
| Medium | 50 | 2.0 | 4.0% |
| High | 400 | 12.0 | 3.0% |
| Note: This data is illustrative and represents typical acceptance criteria for precision in a bioanalytical method validation. |
Future Research Directions and Potential Applications
Elucidation of Additional Molecular Targets and Mechanistic Pathways
Current research has identified 1-methoxyficifolinol as a potential inhibitor of Streptococcus mutans virulence factors through in silico studies, suggesting interactions with multiple target proteins involved in bacterial virulence researchgate.netopenresearchlibrary.org. Beyond its known antimicrobial effects, a deeper understanding of its molecular targets and signaling pathways is crucial for unlocking its broader therapeutic potential.
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to act in concert with other compounds presents a promising avenue for enhancing therapeutic efficacy and potentially reducing the required dosage of individual agents.
Development of Advanced Preclinical Models for Efficacy Assessment
While in vitro and in silico studies provide initial insights, the translation of this compound's potential into clinical applications requires rigorous evaluation in relevant preclinical models.
Exploration of Biotechnological Production and Metabolic Engineering for Sustainable Supply
Reliance on extraction from natural sources can be limited by variability in yield and sustainability. Biotechnological approaches offer a pathway to ensure a consistent and scalable supply of this compound.
Potential for Derivatization to Optimize Pharmacological Properties
Chemical modification of the this compound structure could lead to analogues with improved potency, bioavailability, stability, or reduced toxicity.
By pursuing these research directions, the full therapeutic and commercial potential of this compound can be systematically investigated and realized.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for identifying 1-Methoxyficifulinol in natural extracts?
To confirm the presence of 1-Methoxyficifolinol in plant extracts like Glycyrrhiza glabra, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for separation and molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the methoxy group at position 1. Cross-reference spectral data with published literature or databases for validation .
Q. What is the established protocol for isolating this compound from Glycyrrhiza glabra?
A standard isolation protocol involves:
- Extraction : Use methanol or ethanol in a Soxhlet apparatus to extract dried roots.
- Fractionation : Partition the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate).
- Chromatography : Employ column chromatography (silica gel) with gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1) followed by preparative HPLC for purification.
- Purity verification : Confirm purity (>95%) via HPLC-UV at 254 nm and melting point analysis .
Q. How should researchers design cytotoxicity assays for this compound?
Use cell lines relevant to the compound’s purported bioactivity (e.g., cancer cell lines for anticancer studies). Include:
- Controls : Negative (untreated cells) and positive (e.g., doxorubicin).
- Dose range : 0.1–100 μM, with triplicate measurements.
- Endpoint assays : MTT or resazurin reduction for viability.
- Data normalization : Express results as % viability relative to controls. Example cytotoxicity data from Glycyrrhiza studies:
| Compound | Cytotoxicity (IC₅₀, μM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 4.72 ± 0.50 | HT-29 (Colon) |
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound be resolved?
Contradictions may arise from variations in:
- Cell culture conditions (e.g., serum concentration, passage number).
- Compound solubility (use DMSO with <0.1% final concentration).
- Assay protocols (standardize incubation time and readout methods). Mitigate discrepancies by:
- Replicating experiments across independent labs.
- Reporting raw data with error margins and statistical tests (e.g., ANOVA with post-hoc analysis) .
Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies?
Address poor bioavailability via:
- Formulation : Nanoencapsulation (e.g., liposomes) to enhance solubility.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Pharmacokinetic profiling : Conduct IV and oral dosing in rodent models, with LC-MS/MS quantification in plasma. Key parameters: , , AUC .
Q. How should researchers validate the ecological validity of in vitro findings for this compound?
- Multi-model validation : Compare results across cell lines, organoids, and primary cells.
- Omics integration : Perform transcriptomics (RNA-seq) to identify target pathways.
- In vivo correlation : Design xenograft models for antitumor efficacy, ensuring dosing aligns with in vitro IC₅₀ values .
Methodological Considerations
Q. What statistical approaches are critical for dose-response studies of this compound?
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀.
- Quality control : Exclude outliers using Grubbs’ test ().
- Reproducibility : Report inter- and intra-assay coefficients of variation (<15%) .
Q. How can researchers ensure ethical rigor in studies involving this compound?
- Animal studies : Follow ARRIVE guidelines for experimental design and reporting.
- Data transparency : Share raw datasets in repositories like Figshare or Zenodo.
- Conflict disclosure : Declare funding sources and intellectual property interests .
Data Presentation Guidelines
Q. What metadata is essential for publishing this compound characterization data?
Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
